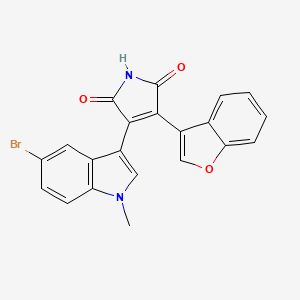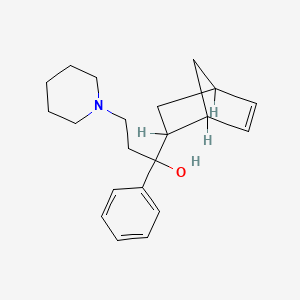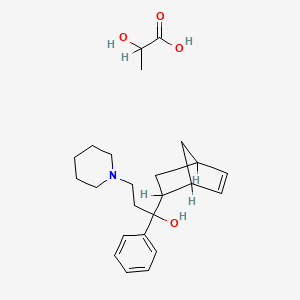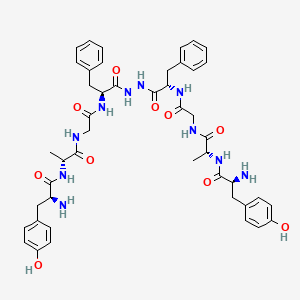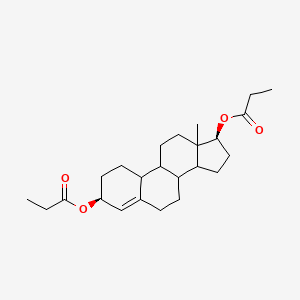
Anabiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bolandiol dipropionate is a steroid ester resulting from the formal condensation of the carboxy group of propanoic acid with the 3beta and 17beta hydroxy groups of bolandiol. It is a diester, an anabolic androgenic steroid and a steroid ester. It derives from a bolandiol.
Aplicaciones Científicas De Investigación
Commensal Microbiota and Health
Advances in Human Microbiome Research
Recent advancements in sequencing technologies and bioinformatics have significantly advanced our understanding of the human microbiome, particularly the gut microbiota. The cultivation and characterization of new species from the human gut have enabled experimental investigation and phenotypic characterization of its constituent microbes. This body of work proposes a framework to establish causation in microbiome studies, focusing on demonstrating the health-promoting role of the commensal gut microbiota (Neville, Forster, & Lawley, 2018).
Microbial Communities in Biogas Production
Metagenomic Analysis and Functional Characterization of Biogas Microbiome
This study provides a comprehensive metagenomic analysis and functional characterization of the microbial community involved in anaerobic digestion, a process used for biogas production. The identification of key microbial genomes encoding enzymes for specific metabolic pathways highlights the complex microbial interactions essential for this process (Campanaro et al., 2016).
Microbiome Engineering
Common Principles and Best Practices for Engineering Microbiomes
This review discusses the design-build-test-learn (DBTL) cycle as a framework for advancing microbiome engineering. It emphasizes generalizable approaches for microbiome research, including synthetic and self-assembled construction methods, and highlights emerging tools for analyzing microbiome function. Such approaches aim to harness microbiomes for applications in health, agriculture, energy, and the environment (Lawson et al., 2019).
Microbiome Research Challenges
Microbiome Definition Re-visited
This paper revisits the definition of "microbiome" in light of recent technological and research developments. It offers a comprehensive discussion on microbiome composition, heterogeneity, dynamics, and the roles of keystone species within microbial communities. The authors propose a broad definition that could help standardize microbiome studies and facilitate the rapid transfer of knowledge from basic science to practical applications (Berg et al., 2020).
Propiedades
Número CAS |
1986-53-4 |
|---|---|
Nombre del producto |
Anabiol |
Fórmula molecular |
C24H36O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H36O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h14,16-21H,4-13H2,1-3H3/t16-,17-,18+,19+,20-,21-,24-/m0/s1 |
Clave InChI |
JFAXVZXNIGIDDA-KDWXAGHCSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CC)C |
SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
SMILES canónico |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
anabiol bolandiol dipropionate estr-4-ene-3 beta,17 beta-diol dipropionate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



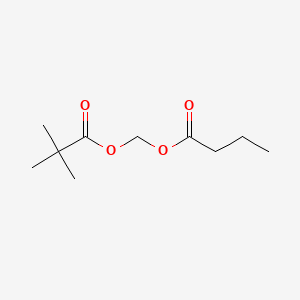
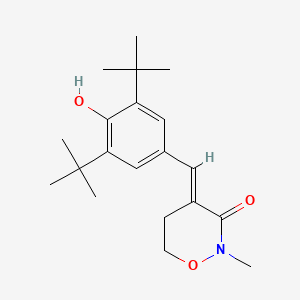
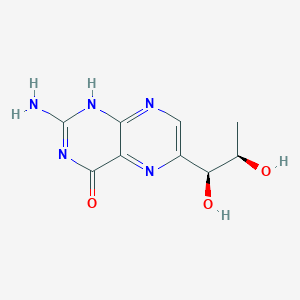
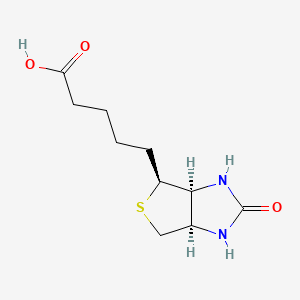
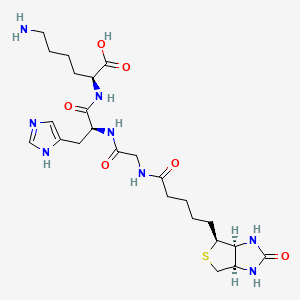
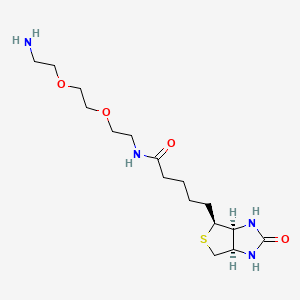
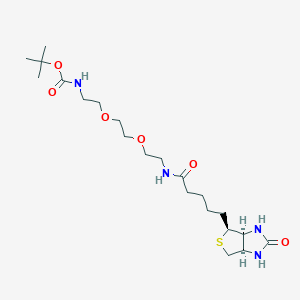
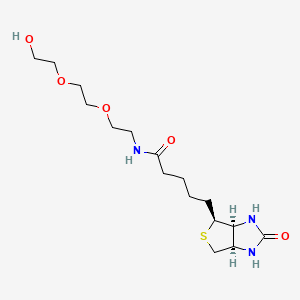
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
